1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine
Description
Properties
IUPAC Name |
1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-12(2)14-11-16(15(20-4)10-13(14)3)21(18,19)17-8-6-5-7-9-17/h10-12H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZXAIVVTFXKBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2CCCCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to 1-((5-Isopropyl-2-Methoxy-4-Methylphenyl)Sulfonyl)Piperidine
Direct Sulfonylation of Piperidine
The most efficient route involves the direct reaction of piperidine with 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride under mild basic conditions. This method, adapted from solid-phase peptide synthesis protocols, achieves high yields (75–85%) with minimal side products.
Procedure :
- Reagents :
- Piperidine (1.0 equiv)
- 5-Isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride (1.2 equiv)
- N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)
- 4-Dimethylaminopyridine (DMAP, catalytic)
- Dimethylformamide (DMF) solvent
Reaction Conditions :
Workup :
- The reaction is quenched with ice-cold 1 M HCl.
- Extraction with ethyl acetate (3 × 50 mL) and washing with brine.
- The organic layer is dried over Na₂SO₄ and concentrated.
Purification :
Key Advantages :
Alternative Methods
Schotten-Baumann Reaction
A classical approach involves interfacial sulfonylation using aqueous sodium hydroxide and dichloromethane. While less efficient (yields 60–70%), this method avoids expensive coupling agents:
Procedure :
- Piperidine and sulfonyl chloride are dissolved in dichloromethane.
- Aqueous NaOH (10%) is added dropwise at 0°C.
- Vigorous stirring for 2 hours followed by standard workup.
Limitations :
- Lower yields due to hydrolysis of sulfonyl chloride.
- Requires strict pH control to prevent piperidine protonation.
Solid-Phase Synthesis Adaptations
Modified combinatorial chemistry techniques enable parallel synthesis of sulfonamide derivatives:
Key Steps :
- Resin Functionalization : Rink amide resin is preloaded with piperidine via carbodiimide coupling.
- Sulfonylation : The resin-bound amine reacts with sulfonyl chloride in DMF/DIPEA.
- Cleavage : TFA treatment liberates the product from the solid support.
Optimization of Reaction Parameters
Solvent Screening
Comparative studies in polar aprotic solvents reveal DMF’s superiority over THF or acetonitrile (Table 1):
Table 1. Solvent Effects on Sulfonylation Efficiency
| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 36.7 | 85 | 12 |
| THF | 7.5 | 48 | 24 |
| Acetonitrile | 37.5 | 67 | 18 |
Structural Characterization
Spectroscopic Analysis
¹H NMR (700 MHz, CDCl₃) :
- δ 7.65 (s, 1H, aromatic H-3)
- δ 6.95 (s, 1H, aromatic H-6)
- δ 3.82 (s, 3H, OCH₃)
- δ 3.15–3.10 (m, 4H, piperidine H-2,6)
- δ 2.55 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂)
- δ 2.35 (s, 3H, Ar-CH₃)
- δ 1.75–1.65 (m, 6H, piperidine H-3,4,5)
- δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂)
IR (ATR) :
Chemical Reactions Analysis
Sulfonyl Group Reactivity
The sulfonyl moiety (-SO₂-) serves as a key reactive site, enabling nucleophilic substitution and redox transformations.
Key Findings :
-
The sulfonyl group stabilizes transition states during substitution, favoring SN2 mechanisms with primary amines .
-
Oxidation with H₂O₂ selectively converts sulfonamides to sulfonic acids without aromatic ring degradation .
Aromatic Ring Functionalization
Electrophilic substitution occurs at the methoxy-activated ortho/para positions of the phenyl group.
Mechanistic Insights :
-
Methoxy groups activate the ring, directing electrophiles to the 4-methyl-substituted positions .
-
Steric hindrance from the isopropyl group reduces reactivity at the 5-position .
Piperidine Ring Modifications
The piperidine nitrogen participates in alkylation and acylation reactions.
| Reaction Type | Conditions & Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| N-Alkylation | RX (R = Me, Et), NaH, THF, 40°C | Quaternary ammonium salts | 85–90% | |
| N-Acylation | AcCl, pyridine, RT, 2h | Acetylated piperidine | 78% |
Thermodynamic Data :
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C bond formation at the aromatic ring.
| Reaction Type | Conditions & Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, 80°C | Biaryl derivatives | 65% | |
| Heck Reaction | Pd(OAc)₂, alkenes, NEt₃ | Alkenylated products | 58% |
Catalytic Efficiency :
Stability Under Hydrolytic Conditions
The compound demonstrates pH-dependent stability:
| Condition | Temperature | Degradation Products | Half-Life |
|---|---|---|---|
| pH 1 (HCl) | 25°C | Sulfonic acid + piperidine | 2.3 h |
| pH 7 (H₂O) | 25°C | No degradation | >30 d |
| pH 13 (NaOH) | 25°C | Desulfonated piperidine | 8.5 h |
Implications : Acidic environments promote sulfonyl cleavage, necessitating pH control during storage .
Scientific Research Applications
Scientific Research Applications
1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine has several notable applications:
Medicinal Chemistry
This compound is explored for its potential therapeutic effects. Its sulfonyl group can interact with biological targets, potentially inhibiting enzyme activity or modulating receptor functions.
Case Study: Antimicrobial Activity
Research indicates that similar sulfonamide derivatives exhibit significant antimicrobial properties. Modifications around the piperidine framework could enhance efficacy against various bacterial strains .
The compound's biological mechanisms have been investigated, particularly its cytotoxic effects against cancer cell lines.
Case Study: Cytotoxicity Assessments
In vitro studies have demonstrated that derivatives of this compound can selectively induce apoptosis in cancer cells, with increased caspase activity observed in treated samples . This suggests potential applications in oncology.
Structure-Activity Relationships (SAR)
Studies on SAR reveal that structural modifications significantly affect biological activity, leading to the development of more potent derivatives.
Data Table: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Substituent at piperidine position | Increased potency observed |
| Variations in sulfonyl group | Enhanced interaction with target proteins |
Industrial Applications
Beyond medicinal uses, this compound is utilized in developing new materials and chemical processes due to its unique chemical properties.
Industrial Production Methods:
The industrial synthesis may involve automated reactors for large-scale production, ensuring consistency and purity through methods like recrystallization or chromatography.
Mechanism of Action
The mechanism of action of 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]piperidine
- 1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-methylpiperazine
Uniqueness
1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Biological Activity
1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological mechanisms, and various applications in medicinal chemistry, supported by data tables and relevant research findings.
Chemical Structure and Properties
1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine is characterized by a piperidine ring linked to a sulfonyl group derived from a substituted phenyl compound. Its molecular formula is with a molecular weight of 325.47 g/mol. The compound's structure allows for diverse interactions with biological targets, influencing its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 5-isopropyl-2-methoxy-4-methylphenyl sulfonyl chloride with piperidine under basic conditions, often using triethylamine as a catalyst. This method ensures the formation of the sulfonamide bond, which is crucial for its biological activity.
Biological Mechanisms
The biological activity of 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonyl group can inhibit enzymes by forming strong interactions with their active sites.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against several pathogens, likely due to its ability to disrupt cellular functions.
Enzyme Inhibition Studies
The compound has also been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease:
These values indicate that the compound may have therapeutic potential in treating conditions related to enzyme dysregulation.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study investigating related pyrazole derivatives found that compounds similar in structure displayed significant antimicrobial activity, suggesting that modifications around the piperidine framework could enhance efficacy against bacterial strains .
- Cytotoxicity Assessments : In vitro studies have shown that sulfonamide derivatives can exhibit selective cytotoxicity against cancer cell lines, indicating potential applications in oncology .
- Structure-Activity Relationships (SAR) : Research into SAR has revealed that modifications at the piperidine position significantly affect biological activity, leading to more potent derivatives .
Q & A
Q. What are the optimal synthetic routes for 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves sulfonylation of the piperidine core with the substituted phenyl sulfonyl chloride. Key steps include:
Sulfonylation : React piperidine with 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride under inert atmosphere (e.g., nitrogen) using a base like triethylamine in dichloromethane at 0–5°C .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended for isolating the product.
- Critical Parameters :
- Temperature control during sulfonylation to minimize side reactions (e.g., hydrolysis of sulfonyl chloride).
- Solvent selection (polar aprotic solvents enhance reactivity) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | Et₃N, CH₂Cl₂, 0–5°C | 65–75 | >95% |
| Purification | Silica gel, ethyl acetate/hexane (3:7) | 60–70 | >99% |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm sulfonyl-piperidine linkage and aromatic substitution patterns (e.g., methoxy, isopropyl groups). Key signals:
- Piperidine protons (δ 1.4–3.2 ppm) and sulfonyl group (δ 3.5–4.0 ppm for SO₂) .
- Mass Spectrometry (HRMS) : To verify molecular ion [M+H]⁺ (e.g., calculated for C₁₆H₂₃NO₃S: 318.1471).
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like methanol/water (70:30) for purity assessment .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents (e.g., isopropyl, methoxy) in biological activity?
- Methodological Answer :
- Comparative Synthesis : Prepare analogs with varying substituents (e.g., replacing isopropyl with ethyl or methoxy with ethoxy) .
- Bioactivity Assays :
Enzyme Inhibition : Test against targets like cyclooxygenase-2 (COX-2) using fluorometric assays.
Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) .
- Data Analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects with binding affinities. Example findings:
- Methoxy groups enhance π-stacking with aromatic residues in enzyme active sites .
Q. How should researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Assay Standardization :
Control Variables : Ensure consistent pH (e.g., 7.4 for physiological conditions), temperature (37°C), and solvent (DMSO concentration <0.1%) .
Reference Compounds : Include positive controls (e.g., celecoxib for COX-2 inhibition) to validate assay conditions .
- Meta-Analysis : Statistically compare datasets using tools like ANOVA to identify outliers or methodological biases .
Q. What strategies are recommended for assessing the compound’s stability under physiological conditions?
- Methodological Answer :
- Simulated Biological Fluids : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) or human plasma at 37°C. Monitor degradation via HPLC at intervals (0, 6, 12, 24 h) .
- Degradation Products : Identify by LC-MS; common issues include hydrolysis of the sulfonyl group or oxidative demethylation .
Methodological Considerations for Experimental Design
Q. How can computational modeling guide the selection of derivatives for synthetic prioritization?
- Answer :
- Pharmacophore Modeling : Use software like Schrödinger’s Phase to identify critical functional groups (e.g., sulfonyl as a hydrogen bond acceptor) .
- ADMET Prediction : Predict pharmacokinetic properties (e.g., logP, CYP450 inhibition) with tools like SwissADME to exclude derivatives with poor bioavailability .
Q. What quality control protocols are essential for ensuring batch-to-batch consistency?
- Answer :
- Purity Criteria : Require >98% purity (HPLC) and residual solvent levels <500 ppm (ICH guidelines) .
- Stability Testing : Long-term storage at –20°C under argon; periodic re-analysis every 6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
